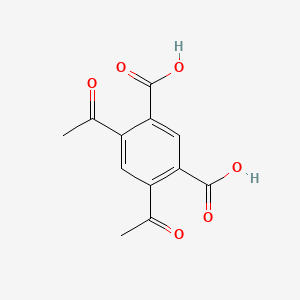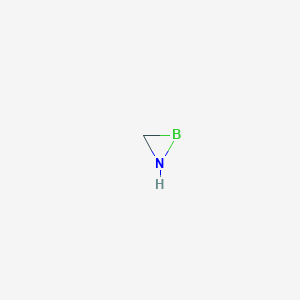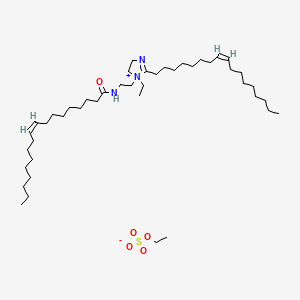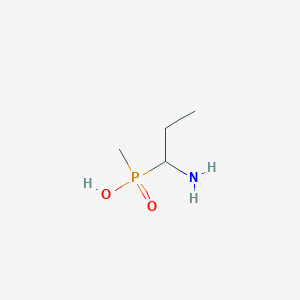
(1-Aminopropyl)methylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminopropyl)methylphosphinic acid is a phosphinic acid derivative characterized by the presence of an amino group attached to a propyl chain and a methyl group bonded to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropyl)methylphosphinic acid typically involves the phospha-Mannich reaction. This reaction combines a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid yields aminomethylphosphinic acids in high yields . The reaction conditions are crucial, with the basicity of the amines playing a significant role in the outcome.
Industrial Production Methods: Industrial production of this compound may involve large-scale phospha-Mannich reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Aminopropyl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(1-Aminopropyl)methylphosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: The compound serves as an enzyme inhibitor and a mimic of natural amino acids, aiding in the study of biochemical pathways.
Mécanisme D'action
The mechanism of action of (1-Aminopropyl)methylphosphinic acid involves its interaction with specific molecular targets. For example, it acts as an antagonist of the GABA A-ρ1 receptor, inhibiting the receptor’s activity and affecting neurotransmission . The compound’s structure allows it to bind competitively to the receptor, blocking the action of natural ligands.
Comparaison Avec Des Composés Similaires
3-Aminopropyl(methyl)phosphinic acid: An agonist of the GABA B receptor and antagonist of the GABA C receptor.
2-Aminoethyl methylphosphonate: An antagonist of the GABA A-ρ1 receptor.
Uniqueness: (1-Aminopropyl)methylphosphinic acid is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
67876-61-3 |
|---|---|
Formule moléculaire |
C4H12NO2P |
Poids moléculaire |
137.12 g/mol |
Nom IUPAC |
1-aminopropyl(methyl)phosphinic acid |
InChI |
InChI=1S/C4H12NO2P/c1-3-4(5)8(2,6)7/h4H,3,5H2,1-2H3,(H,6,7) |
Clé InChI |
VAVBTRPBTPCROI-UHFFFAOYSA-N |
SMILES canonique |
CCC(N)P(=O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)

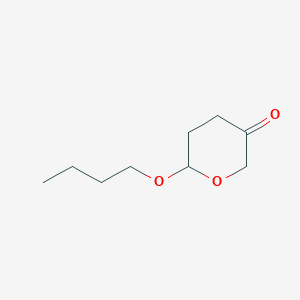
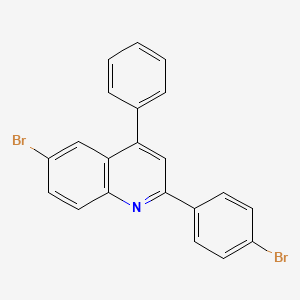
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
